molecular formula C11H11NO3 B062120 4,7-dimethoxy-1H-indole-3-carbaldehyde CAS No. 170489-17-5

4,7-dimethoxy-1H-indole-3-carbaldehyde

Cat. No. B062120
M. Wt: 205.21 g/mol
InChI Key: UOJNCDLJUQYIBQ-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1H-indole-3-carbaldehyde is a research chemical . It is a derivative of 1H-Indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . They play a significant role in the synthesis of various heterocyclic derivatives .


Molecular Structure Analysis

The molecular formula of 4,7-dimethoxy-1H-indole-3-carbaldehyde is C11H11NO3 . It is a derivative of 1H-Indole

Scientific Research Applications

  • Synthesis of Indoloquinones : Dakin oxidation of related compounds like 4,6-dimethoxyindole-7-carbaldehydes leads to the synthesis of indoloquinones, which have potential in creating various chemical structures (Alamgir et al., 2008).

  • Novel Indole Derivatives : Synthesis and characterization of novel indole derivatives including those similar to 4,7-dimethoxy-1H-indole-3-carbaldehyde, demonstrating applications in various fields like nonlinear optical (NLO) properties (Tariq et al., 2020).

  • Activated Benzimidazoles Synthesis : Related compounds such as 4,6-Dimethoxy Activated Benzimidazoles show potential in forming a range of new heterocyclic structures (Black et al., 2020).

  • Precursors to Indole-2,3-diones : Studies indicate that compounds like 4,7-dimethoxy-1H-indole-3-carbaldehyde can act as precursors to indole-2,3-diones, which are valuable in chemical synthesis (Parrick et al., 1989).

  • Knoevenagel Condensation : Indole-3-carbaldehyde, a related compound, has applications in Knoevenagel condensed products synthesis, demonstrating usefulness in organic chemistry and potential pharmacological activities (Madan, 2020).

  • C-7 Substitution in Indoles : The compound can undergo various chemical reactions at C-7, showing the potential for creating a range of substituted indoles (Black et al., 1995).

  • Antiproliferative Activity in Cancer Research : Indole derivatives, including those similar to 4,7-dimethoxy-1H-indole-3-carbaldehyde, have been synthesized and shown to possess significant antiproliferative activity towards cancer cell lines (Fawzy et al., 2018).

properties

IUPAC Name

4,7-dimethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-8-3-4-9(15-2)11-10(8)7(6-13)5-12-11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJNCDLJUQYIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358642
Record name 4,7-dimethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethoxy-1H-indole-3-carbaldehyde

CAS RN

170489-17-5
Record name 4,7-dimethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Dong, X Pan, Y Yang, G Zhang, Z Xiao… - European Journal of …, 2021 - Elsevier
A series of exiguamine A analogues were designed and synthesized via 15 steps. Their inhibitory activities against IDO1 were tested and the structure-activity relationships were studied…
Number of citations: 5 www.sciencedirect.com

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